![molecular formula C15H24 B14327821 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene CAS No. 111823-73-5](/img/structure/B14327821.png)
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclopropanation reactions, where a precursor molecule undergoes a series of transformations to form the desired cyclopropane ring structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants. The extraction process typically includes distillation and purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid chemistry and reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its potential antioxidant activity is being explored for therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Wirkmechanismus
The mechanism of action of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-7-ol: This compound has a similar structure but includes an additional hydroxyl group.
1H-Cyclopropa[a]naphthalene, decahydro-1,1,3a-trimethyl-7-methylene: Another structurally related compound with slight variations in the ring structure.
Uniqueness
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene is unique due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
111823-73-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,1,7-trimethyl-4-methylidene-1b,2,3,5,6,6a,7,7a-octahydro-1aH-cyclopropa[a]azulene |
InChI |
InChI=1S/C15H24/c1-9-5-7-11-10(2)13-14(15(13,3)4)12(11)8-6-9/h10-14H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
ONZCHKZCMRYKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(=C)CCC2C3C1C3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



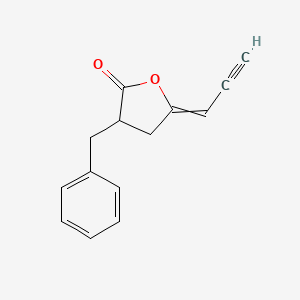
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
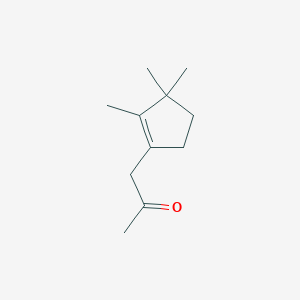
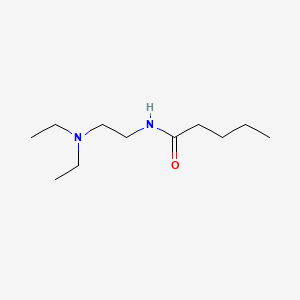
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
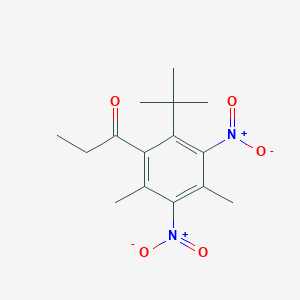
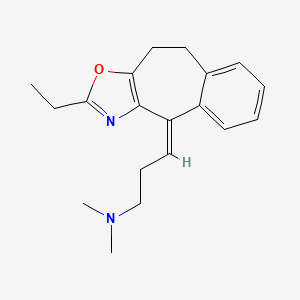
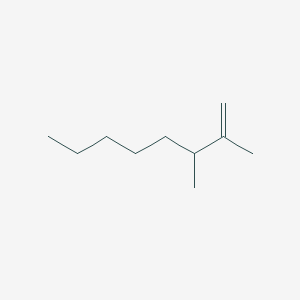


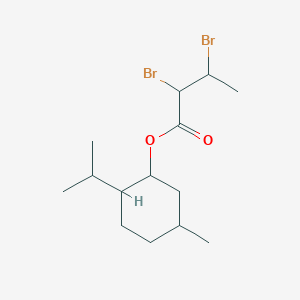
![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)

